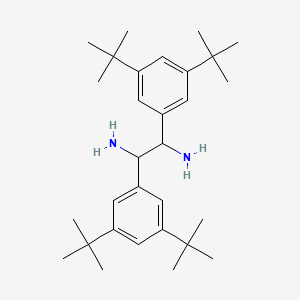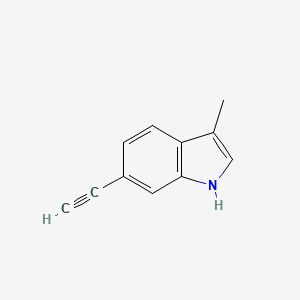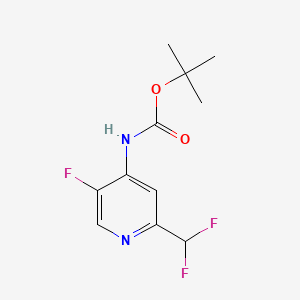
4-Amino-2-chloro-5,8-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-chloro-5,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H11ClN2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-5,8-dimethylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5,8-dimethylquinoline with ammonia or an amine source to introduce the amino group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
4-Amino-2-chloro-5,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or peracetic acid.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of aminoquinoline derivatives.
科学的研究の応用
4-Amino-2-chloro-5,8-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-2-chloro-5,8-dimethylquinoline involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The compound may also interact with DNA and other cellular components, disrupting essential biological processes.
類似化合物との比較
Similar Compounds
- 4-Amino-5,8-dichloro-2-methylquinoline
- 4-Amino-6,8-dichloro-2-methylquinoline
- 4-Amino-7,8-dichloro-2-methylquinoline
Uniqueness
4-Amino-2-chloro-5,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups at specific positions on the quinoline ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H11ClN2 |
|---|---|
分子量 |
206.67 g/mol |
IUPAC名 |
2-chloro-5,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-4-7(2)11-10(6)8(13)5-9(12)14-11/h3-5H,1-2H3,(H2,13,14) |
InChIキー |
NWFCOZQWXHYAGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)


![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)




![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)



![3-Bromothieno[3,2-c]isothiazole](/img/structure/B13689611.png)
